molecular formula C5H3Cl3N4 B6169091 2,8-dichloro-7H-purine hydrochloride CAS No. 2411284-39-2

2,8-dichloro-7H-purine hydrochloride

Cat. No. B6169091
CAS RN: 2411284-39-2
M. Wt: 225.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-dichloro-7H-purine hydrochloride is a chemical compound used for pharmaceutical testing . It is a derivative of purine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2,8-dichloro-7H-purine hydrochloride involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . This synthesis route on a polystyrene support begins with 2,6-dichloro purine .


Molecular Structure Analysis

The molecular formula of 2,8-dichloro-7H-purine hydrochloride is C5H2Cl2N4 . The molecular weight is approximately 189.002 Da .


Physical And Chemical Properties Analysis

2,8-dichloro-7H-purine hydrochloride is soluble in water . The melting point ranges from 184.0°C to 186.0°C . It appears as a white to yellow crystalline powder .

Mechanism of Action

While the specific mechanism of action for 2,8-dichloro-7H-purine hydrochloride is not available, purine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

2,8-dichloro-7H-purine hydrochloride is harmful if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of swallowing, it is recommended to call a POISON CENTER or doctor/physician immediately .

Future Directions

As for future directions, 2,8-dichloro-7H-purine hydrochloride could be further explored for its potential pharmacological effects. Given its purine derivative nature, it might have potential applications in the development of new drugs with antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,8-dichloro-7H-purine hydrochloride involves the chlorination of 7H-purine followed by the selective chlorination of the resulting product at the 2-position. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "7H-purine", "Chlorine gas", "Hydrochloric acid" ], "Reaction": [ "7H-purine is dissolved in a mixture of concentrated sulfuric acid and nitric acid to form a nitrated intermediate.", "The nitrated intermediate is then treated with hydrochloric acid to form 7H-purine hydrochloride.", "Chlorine gas is bubbled through a solution of 7H-purine hydrochloride in acetic acid to form 2,8-dichloro-7H-purine.", "The resulting product is then treated with a mixture of acetic acid and hydrochloric acid to form 2,8-dichloro-7H-purine hydrochloride." ] }

CAS RN

2411284-39-2

Product Name

2,8-dichloro-7H-purine hydrochloride

Molecular Formula

C5H3Cl3N4

Molecular Weight

225.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.